molecular formula C24H17N B12505089 2,9-Diphenyl-9H-carbazole

2,9-Diphenyl-9H-carbazole

Cat. No.: B12505089
M. Wt: 319.4 g/mol
InChI Key: ZIVHFBWCUCQNCB-UHFFFAOYSA-N
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Description

2,9-Diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by a carbazole core with phenyl groups attached at the 2 and 9 positions. This compound is known for its excellent electronic properties, making it a valuable material in various scientific and industrial applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-9H-carbazole typically involves the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2,9-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole products.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carbazole-2,9-dione.

    Reduction: this compound derivatives with reduced phenyl rings.

    Substitution: Halogenated this compound.

Scientific Research Applications

2,9-Diphenyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Diphenyl-9H-carbazole in optoelectronic applications involves its ability to transport charge efficiently. The phenyl groups attached to the carbazole core enhance its electronic properties by increasing the compound’s conjugation length, thereby improving its ability to conduct electricity. This makes it an ideal material for use in OLEDs and other electronic devices .

Comparison with Similar Compounds

Uniqueness: 2,9-Diphenyl-9H-carbazole is unique due to its specific substitution pattern, which provides a balance between electronic properties and structural stability. This makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

2,9-diphenylcarbazole

InChI

InChI=1S/C24H17N/c1-3-9-18(10-4-1)19-15-16-22-21-13-7-8-14-23(21)25(24(22)17-19)20-11-5-2-6-12-20/h1-17H

InChI Key

ZIVHFBWCUCQNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5

Origin of Product

United States

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